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molecular formula C11H12O3 B052597 2-Methyl-4-oxo-4-phenylbutanoic acid CAS No. 1771-65-9

2-Methyl-4-oxo-4-phenylbutanoic acid

Cat. No. B052597
M. Wt: 192.21 g/mol
InChI Key: ICXWGAZLLKCSAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09408845B2

Procedure details

(Hansen, K B et al. Org. Process Res. Dev., 2005, 9, 634-639, Nelson, D A. US 20050137397A1). A 250 ml three-neck round bottom flask fit with a temperature probe and condenser was charged with 7.7 g (40 mmol) of 2-methyl-4-oxo-4-phenylbutanoic acid 12 and 20 ml of ethanol (95%). The suspension was cooled to below 10° C. and 2.2 ml (42 mmol, 1.05 equiv) of hydrazine monohydrate in 10 ml of ethanol was added dropwise. After addition, the reaction mixture was heated to reflux and stirred for 2 h. The reaction mixture was cooled to ambient temperature and forming white crystals were collected by filtration. The solid was then washed with 2N NaHCO3 (1×30 mL), Milli-Q water (3×60 mL) and dried over a medium frit sintered glass funnel in vacuo to give the desired product 13 in 96.1% yield. 1H NMR, (DMSO-d6): δ 10.84 (s, 1H), 7.75 (m, 2H), 7.41 (m, 3H), 3.12 (m, 1H), 2.60 (m, 1H), 2.50 (m, 1H), 1.13 (d, J=7 Hz, 3H). HPLC (tr/purity): PENDING min, >95%; ESI (MeOH) 189.08 (MH+)
Quantity
7.7 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
96.1%

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH2:6][C:7](=O)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:3](O)=[O:4].O.[NH2:16][NH2:17]>C(O)C>[CH3:1][CH:2]1[CH2:6][C:7]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[N:17][NH:16][C:3]1=[O:4] |f:1.2|

Inputs

Step One
Name
Quantity
7.7 g
Type
reactant
Smiles
CC(C(=O)O)CC(C1=CC=CC=C1)=O
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
2.2 mL
Type
reactant
Smiles
O.NN
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The suspension was cooled to below 10° C.
ADDITION
Type
ADDITION
Details
After addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
forming white crystals
FILTRATION
Type
FILTRATION
Details
were collected by filtration
WASH
Type
WASH
Details
The solid was then washed with 2N NaHCO3 (1×30 mL), Milli-Q water (3×60 mL)
CUSTOM
Type
CUSTOM
Details
dried over a medium frit sintered glass funnel in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1C(NN=C(C1)C1=CC=CC=C1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 96.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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